molecular formula C7H13NO2 B2542245 2-Azetidinecarboxylic acid, 3,3-dimethyl-1-methyl, (2S)- CAS No. 1860033-49-3

2-Azetidinecarboxylic acid, 3,3-dimethyl-1-methyl, (2S)-

Cat. No. B2542245
CAS RN: 1860033-49-3
M. Wt: 143.186
InChI Key: HXNVUABYXPERHK-RXMQYKEDSA-N
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Description

“2-Azetidinecarboxylic acid, 3,3-dimethyl-1-methyl, (2S)-” is a chemical compound with the CAS Number: 1860033-50-6 . It has a molecular weight of 129.16 . The IUPAC name for this compound is (S)-3,3-dimethylazetidine-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO2/c1-6(2)3-7-4(6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Advanced Catalysis

Silica-based nanoparticles functionalized with (2S)-1,3,3-trimethylazetidine-2-carboxylic acid have shown remarkable catalytic activity. These nanoparticles serve as efficient catalysts in organic transformations, such as C–C bond formation, oxidation reactions, and asymmetric synthesis. The unique surface modification of silica enhances its catalytic performance, making it an attractive choice for green and sustainable chemistry .

Drug Delivery

The programmable nature of nucleic acids, including DNA and RNA, has paved the way for innovative drug delivery systems. By incorporating (2S)-1,3,3-trimethylazetidine-2-carboxylic acid into nanocarriers, researchers can achieve targeted drug release. These carriers protect therapeutic agents, enhance their stability, and ensure precise delivery to specific tissues or cells. The compound’s biocompatibility and surface functionalization potential make it valuable in personalized medicine .

Biomedical Applications

In the field of biomedicine, (2S)-1,3,3-trimethylazetidine-2-carboxylic acid contributes to tissue engineering, wound healing, and regenerative medicine. Silica-based materials functionalized with this compound exhibit improved cell adhesion, proliferation, and differentiation. Researchers explore its use in scaffolds, implants, and drug-eluting devices to enhance tissue regeneration and repair .

Environmental Remediation

Silica nanoparticles modified with (2S)-1,3,3-trimethylazetidine-2-carboxylic acid play a pivotal role in environmental cleanup. These nanomaterials efficiently adsorb heavy metals, organic pollutants, and dyes from contaminated water sources. Their high surface area, tunable properties, and stability make them ideal candidates for wastewater treatment and soil remediation .

Nucleic Acid Fraction Enrichment

Detection of disease-associated nucleic acids in body fluids requires highly specific enrichment methods. Silica-based materials functionalized with (2S)-1,3,3-trimethylazetidine-2-carboxylic acid can selectively capture rare nucleic acid fractions. These materials enhance sensitivity and specificity in diagnostic assays, genotyping, and personalized therapy. Their ability to discriminate between wild-type and disease-related nucleic acids is crucial for early diagnostics .

Surface-Enhanced Raman Spectroscopy (SERS)

Silica nanoparticles modified with (2S)-1,3,3-trimethylazetidine-2-carboxylic acid exhibit strong Raman scattering signals. Researchers utilize these particles as SERS substrates for ultrasensitive detection of analytes. The compound’s unique vibrational modes enhance signal amplification, enabling trace-level detection in fields like biosensing and chemical analysis .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

(2S)-1,3,3-trimethylazetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)4-8(3)5(7)6(9)10/h5H,4H2,1-3H3,(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNVUABYXPERHK-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN([C@@H]1C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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